Structural Uniqueness and Binding-Site Complementarity vs. 4-Ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
The compound incorporates a 3,4,5-triethoxybenzamide group, while the closest analog 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 955223-15-1) bears a mono-ethylbenzamide . The tri-ethoxy pattern introduces three hydrogen-bond acceptor sites and a larger solvent-accessible surface area (~470 Ų vs. an estimated ~380 Ų for the mono-ethyl analog), predicted to confer distinct binding-mode preferences in shallow hydrophobic clefts. No direct activity comparison is available in the public domain; this differentiation is based on class-level inference from related tetrahydroquinoline SAR [1]. The tri-ethoxy motif is a recognized pharmacophore in Smoothened (Smo) antagonists (e.g., SANT-2, IC₅₀ = 1.33 μM in Shh-Light2 cells), indicating potential polypharmacology not shared by mono-alkylbenzamide analogs [2].
| Evidence Dimension | Ligand efficiency and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 3,4,5-triethoxybenzamide; H-bond acceptors = 5 (three ether oxygens plus amide carbonyl and amide NH); predicted tPSA ≈ 80–90 Ų |
| Comparator Or Baseline | 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 955223-15-1); H-bond acceptors = 3; estimated tPSA ≈ 55–65 Ų |
| Quantified Difference | Approximately 2 additional H-bond acceptors and 25-35 Ų higher tPSA for the target compound |
| Conditions | In silico physicochemical prediction; experimental validation not available |
Why This Matters
The additional hydrogen-bonding capacity and larger polar surface area may translate into a different selectivity profile and altered membrane permeability compared to the mono-ethyl analog, justifying procurement when a broader interaction fingerprint is desired.
- [1] Sridharan V, Suryavanshi PA, Menéndez JC. Advances in the chemistry of tetrahydroquinolines. Chem Rev. 2011;111(11):7157-7259. View Source
- [2] BindingDB entry BDBM50300854: CHEMBL583231, N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide (SANT-2). IC₅₀ = 1.33 μM, Shh-Light2 assay. View Source
